![molecular formula C19H25NO B4438715 3-(3,4-dimethylphenyl)-1-adamantanecarboxamide](/img/structure/B4438715.png)
3-(3,4-dimethylphenyl)-1-adamantanecarboxamide
Overview
Description
3-(3,4-dimethylphenyl)-1-adamantanecarboxamide, commonly known as DMXAA, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been the subject of numerous scientific investigations. DMXAA has been shown to possess antitumor, anti-inflammatory, and immunomodulatory properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
DMXAA exerts its antitumor effects through the activation of the STING (stimulator of interferon genes) pathway, which is a key component of the innate immune system. STING activation leads to the production of type I interferons and other cytokines, which in turn activate immune cells such as T cells and natural killer cells. DMXAA has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Biochemical and Physiological Effects:
DMXAA has been shown to induce a variety of biochemical and physiological effects in vivo. It has been shown to increase the production of proinflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. DMXAA has also been shown to increase the number and activity of immune cells, such as T cells and natural killer cells. In addition, DMXAA has been shown to inhibit the growth and proliferation of tumor cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of DMXAA is its potency against a wide range of tumor types. It has been shown to be effective against both solid tumors and hematological malignancies. DMXAA is also relatively easy to synthesize, making it a cost-effective option for drug development. However, DMXAA has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on DMXAA. One area of interest is the development of combination therapies that incorporate DMXAA with other drugs, such as chemotherapy or immunotherapy. Another area of interest is the investigation of the mechanisms underlying DMXAA's anti-inflammatory and immunomodulatory effects. Finally, there is a need for further research on the potential side effects of DMXAA, particularly at high doses.
Scientific Research Applications
DMXAA has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to possess potent antitumor activity in a variety of preclinical models, including mouse xenografts of human tumors. DMXAA has been shown to induce tumor cell death through the activation of the immune system and the inhibition of angiogenesis.
properties
IUPAC Name |
3-(3,4-dimethylphenyl)adamantane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-12-3-4-16(5-13(12)2)18-7-14-6-15(8-18)10-19(9-14,11-18)17(20)21/h3-5,14-15H,6-11H2,1-2H3,(H2,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMWSIJSBQBGJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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